7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Properties
IUPAC Name |
7-(4-cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F4N5/c1-15-14-19(31-12-10-30(11-13-31)18-4-2-3-5-18)32-22(28-15)20(21(29-32)23(25,26)27)16-6-8-17(24)9-7-16/h6-9,14,18H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJFJIIEVCYDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C(F)(F)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F4N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. . The cyclopentylpiperazine and fluorophenyl groups are introduced through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine Core
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Electrophilic substitution : The C-3 position undergoes halogenation (Br₂/FeCl₃) or nitration (HNO₃/H₂SO₄) .
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Nucleophilic attack : The N-1 nitrogen participates in alkylation or acylation reactions .
4-Cyclopentylpiperazine Substituent
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Protonation : The piperazine nitrogen acts as a base in acidic media, forming water-soluble salts .
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium derivatives .
Trifluoromethyl Group
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Hydrolytic stability : Resists hydrolysis under acidic/basic conditions due to strong C–F bonds.
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Radical reactions : Participates in photochemical C–H functionalization .
Catalytic Coupling Reactions
The compound serves as a substrate in cross-coupling reactions:
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Buchwald-Hartwig amination : Modifies the piperazine group with aryl bromides using Pd(dba)₂/Xantphos .
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Heck reaction : Functionalizes the fluorophenyl ring with alkenes .
Example :
Functional Group Transformations
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Oxidation : The methyl group at C-5 oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.
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Reduction : The trifluoromethyl group resists catalytic hydrogenation but undergoes defluorination under extreme conditions (H₂/Pd, 150°C) .
Stability and Degradation Pathways
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Thermal degradation : Decomposes above 250°C, releasing HF and CO₂.
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Photodegradation : UV exposure cleaves the pyrazole-pyrimidine bond, forming quinazoline derivatives .
Degradation Products :
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds with similar structures exhibit antipsychotic properties, particularly through modulation of dopamine and serotonin receptors. The cyclopentylpiperazine moiety is known for enhancing receptor affinity, making this compound a candidate for further investigation in treating schizophrenia and other psychotic disorders.
Antitumor Activity
Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess significant anticancer activity. The trifluoromethyl group may enhance metabolic stability and bioavailability, potentially leading to effective treatments for various cancers by inhibiting tumor growth pathways.
Anti-inflammatory Properties
Compounds similar to this one have been explored for their ability to modulate inflammatory responses via inhibition of specific signaling pathways such as NF-kB. This suggests potential applications in treating chronic inflammatory diseases.
Receptor Modulation Studies
The compound can serve as a tool in pharmacological studies aimed at understanding receptor interactions and signaling pathways. Its ability to selectively bind to certain receptors makes it valuable for elucidating mechanisms of action in neuropharmacology.
In Vivo and In Vitro Studies
Due to its structural characteristics, it is suitable for both in vitro assays (e.g., cell line studies) and in vivo models (e.g., rodent models) to assess therapeutic efficacy and safety profiles.
Case Study 1: Antipsychotic Efficacy
A study involving a series of compounds related to this structure demonstrated significant antipsychotic effects in rodent models when administered at varying doses. Results indicated a dose-dependent reduction in hyperactivity, suggesting potential for clinical application in managing psychosis.
Case Study 2: Antitumor Activity Assessment
In vitro assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Further investigations are ongoing to explore its mechanism of action and potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as receptors or enzymes. The trifluoromethyl and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: Other derivatives of this core structure also exhibit significant biological activity and are used in various research fields.
Uniqueness
What sets 7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine apart is the combination of its trifluoromethyl and fluorophenyl groups, which enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing targeted therapies and studying specific biological pathways.
Biological Activity
The compound 7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C20H23F3N4
- Molecular Weight : 396.42 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in signaling pathways. Specifically, it has been noted for its potential as an antagonist or modulator of certain receptors, which may lead to therapeutic effects in various conditions.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including those derived from leukemia and solid tumors .
- Antidepressant Effects : The presence of piperazine moieties in the structure suggests potential serotonergic activity. Compounds with similar scaffolds have been evaluated for their antidepressant properties in preclinical models .
- Anti-inflammatory Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidines may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyrazolo Framework : Utilizing known precursors to construct the pyrazolo[1,5-a]pyrimidine core.
- Piperazine Substitution : Introducing the cyclopentyl piperazine moiety through nucleophilic substitution reactions.
- Fluorination : Incorporating fluorine atoms at specific positions to enhance biological activity and selectivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives like this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step condensation reactions. For example, refluxing precursors (e.g., aminopyrazoles with substituted acrylonitriles or aldehydes) in polar solvents like pyridine or ethanol for 5–6 hours achieves yields of 62–70% . Optimization includes:
- Solvent choice : Pyridine enhances nucleophilicity in cyclocondensation steps .
- Temperature control : Reflux at 80–100°C minimizes side products.
- Purification : Recrystallization from ethanol/dioxane improves purity (e.g., 70% yield for 3,6-diphenyl derivatives) .
- Characterization : Confirm structure via IR (C≡N stretch at ~2200 cm⁻¹), ¹H/¹³C NMR (e.g., trifluoromethyl signals at δ ~120 ppm), and mass spectrometry (e.g., molecular ion peaks matching calculated m/z) .
Q. How do substituents like the 4-fluorophenyl or trifluoromethyl groups influence the compound’s physicochemical properties?
- Methodology :
- Lipophilicity : The trifluoromethyl group increases hydrophobicity, measured via HPLC logP values .
- Electronic effects : Fluorine substituents enhance metabolic stability and π-π stacking (e.g., 4-fluorophenyl improves binding affinity in kinase assays) .
- Crystallography : X-ray data (e.g., orthorhombic Pbca space group, a = 9.536 Å, b = 15.941 Å) reveal planar pyrimidine cores, with trifluoromethyl groups inducing torsional angles of ~175° .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies involving pyrazolo[1,5-a]pyrimidines?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., cyclopentylpiperazine vs. methyl groups in vs. 15).
- Assay validation : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target specificity .
- Crystallographic alignment : Overlay X-ray structures (e.g., monoclinic P2₁/c vs. orthorhombic Pbca) to identify steric clashes or conformational flexibility impacting receptor binding .
Q. How can crystallographic data guide the design of analogs with improved binding affinity?
- Methodology :
- Hydrogen-bond networks : In , the fluorophenyl group forms C–H···F interactions (2.7 Å) with adjacent residues.
- Torsional adjustments : Modify the cyclopentylpiperazine moiety to reduce strain (e.g., dihedral angles >170° correlate with enhanced stability) .
- Solvent mapping : Identify hydrophobic pockets using crystal structures (e.g., trifluoromethyl occupies a 4.2 ų cavity in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
